molecular formula C8H9BrClN B13599223 (S)-1-(3-Bromo-4-chlorophenyl)ethan-1-amine

(S)-1-(3-Bromo-4-chlorophenyl)ethan-1-amine

Katalognummer: B13599223
Molekulargewicht: 234.52 g/mol
InChI-Schlüssel: HPKWUYBLTFXKQP-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.

    Amine Introduction: The brominated and chlorinated phenyl compound is then subjected to a reaction with an amine source, such as ethan-1-amine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms or modify the amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated amines or modified amine derivatives.

    Substitution: Formation of substituted phenyl ethan-1-amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may influence its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    (1S)-1-(3-chloro-4-bromophenyl)ethan-1-amine: Similar structure with reversed positions of bromine and chlorine.

    (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.

Eigenschaften

Molekularformel

C8H9BrClN

Molekulargewicht

234.52 g/mol

IUPAC-Name

(1S)-1-(3-bromo-4-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1

InChI-Schlüssel

HPKWUYBLTFXKQP-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Br)N

Kanonische SMILES

CC(C1=CC(=C(C=C1)Cl)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.